N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide
Description
N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide is a cyclopropane carboxamide derivative characterized by a trifluoromethyl group on the cyclopropane ring and a methoxymethyl substituent on the amide nitrogen. Cyclopropane carboxamides are widely studied for their unique structural rigidity and diverse applications in medicinal chemistry and agrochemicals due to their metabolic stability and electronic properties .
Properties
IUPAC Name |
N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-13-4-11-5(12)6(2-3-6)7(8,9)10/h2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCTFRQQVILTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)C1(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650734 | |
| Record name | N-(Methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-65-9 | |
| Record name | N-(Methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and methoxy-methyl amide functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
- Chemical Formula : C₇H₁₀F₃NO₂
- Molecular Weight : 197.16 g/mol
The trifluoromethyl group in this compound significantly enhances its biological activity compared to similar compounds, making it a valuable candidate for further research and development in pharmacology.
The biological activity of this compound can be attributed to several key mechanisms:
- Increased Potency : The trifluoromethyl group is known to improve the potency and selectivity of drug candidates by enhancing their interaction with biological targets. This modification often results in improved binding affinity and biological efficacy.
- Anti-cancer Potential : Preliminary studies indicate that this compound may exhibit anti-cancer properties. It has been evaluated for its antiproliferative effects on various cancer cell lines, suggesting it could be a promising candidate for cancer therapeutics.
In Vitro Studies
Research has demonstrated that this compound exhibits notable antiproliferative activity against several cancer cell lines, including:
- L1210 : Murine leukemia cells
- CEM : Human T-lymphocyte cells
- HeLa : Human cervix carcinoma cells
These studies have shown varying degrees of effectiveness, with the compound displaying significant activity at certain concentrations, indicating its potential as an anti-cancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the trifluoromethyl group in enhancing biological activity. Comparative analysis with similar compounds illustrates that modifications to this group can lead to significant changes in pharmacological profiles. For instance, compounds lacking this group generally exhibit lower potency due to diminished electron-withdrawing effects.
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer potential of this compound involved testing its effects on human cancer cell lines. Results indicated that at an IC50 value of approximately 10 µM, the compound effectively inhibited cell proliferation in HeLa cells, demonstrating its potential as a therapeutic agent against cervical cancer .
Case Study 2: Anti-inflammatory Properties
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. In vitro assays showed that it could reduce pro-inflammatory cytokine production in activated immune cells, suggesting a dual role in both cancer treatment and inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide | Contains trifluoromethyl group | Notable anti-cancer and anti-inflammatory properties |
| N,N-Dimethyl-1-(trifluoromethyl)cyclopropanecarboxamide | Different amine substitution | Distinct pharmacological profiles |
| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | No methoxy or methyl substitution | Primarily used in synthetic applications |
Scientific Research Applications
Orexin Receptor Antagonism
Research indicates that N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide acts as an orexin receptor antagonist. This property suggests its potential use in treating conditions influenced by orexin signaling, such as sleep disorders and obesity. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite, making their receptors critical targets for therapeutic intervention.
Case Study: Sleep Disorders
In studies involving animal models, compounds with similar structures have shown efficacy in reducing wakefulness and promoting sleep. The unique binding affinity of this compound to orexin receptors could lead to the development of novel treatments for insomnia and related disorders.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that build upon simpler precursors. The ability to modify the methoxymethyl group or the trifluoromethyl substituent can significantly alter the compound's pharmacological profile.
Table 2: Structural Variants and Their Properties
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(methyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | Methyl instead of methoxymethyl | Less lipophilic due to lack of ether oxygen |
| N-(ethoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | Ethoxy group replacing methoxy | Potentially different pharmacokinetics |
| 2-(trifluoromethyl)cyclopropanecarboxylic acid | Carboxylic acid instead of amide | Different biological activity due to acid functionality |
Preliminary studies have focused on the binding affinity of this compound to orexin receptors. Various assays have been employed to evaluate its efficacy compared to other known antagonists. Results indicate promising interactions that could lead to effective therapeutic agents targeting orexin pathways.
Future Research Directions
Further research is necessary to explore:
- Mechanistic Studies : Understanding how structural modifications affect binding affinity and biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for conditions like insomnia or obesity.
- Comparative Studies : Assessing the compound against existing orexin receptor antagonists to establish its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide with analogous cyclopropane carboxamides from the evidence:
Key Observations:
- Trifluoromethyl vs. Cyano Groups: The trifluoromethyl group in the target compound and ’s analog enhances lipophilicity and metabolic stability compared to the cyano group in , which may increase electrophilicity and reactivity .
- N-Substituents: The methoxymethyl group in the target compound likely provides steric bulk and moderate electron-donating effects, contrasting with the 2-fluorophenylmethyl group in (electron-withdrawing) and the dimethylamino group in (basic, protonatable) .
- Synthetic Yields : Analogous compounds (e.g., ’s N,N-diethyl derivative) are synthesized in high yields (~78%) via column chromatography, suggesting feasible scalability for the target compound .
Q & A
Q. What synthetic methodologies are effective for preparing N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide derivatives?
Methodological Answer: Cyclopropane carboxamide derivatives are typically synthesized via cyclopropanation reactions followed by functionalization. For example, cycloprop-2-ene precursors can undergo nucleophilic addition with phenols or amines under acidic conditions, as demonstrated in the synthesis of N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (dr 23:1, 78% yield) using preparative silica gel chromatography . Optimizing reaction stoichiometry (e.g., 4.0 equivalents of nucleophile) and purification via gradient elution (hexanes/EtOAc) improves diastereomeric purity.
Q. How can structural characterization of cyclopropane carboxamides be systematically performed?
Methodological Answer: Combine 1H/13C NMR to resolve cyclopropane ring protons (δ 1.2–2.8 ppm) and trifluoromethyl groups (δ 110–125 ppm, 13C). High-resolution mass spectrometry (HRMS-ESI) confirms molecular ions, while X-ray crystallography (if crystalline) provides absolute stereochemistry, as seen in analogs like (E)-2-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl) derivatives . For amorphous compounds, IR spectroscopy identifies carboxamide C=O stretches (~1650 cm⁻¹).
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the anti-inflammatory potency of cyclopropane carboxamides?
Methodological Answer: Substituent effects on the aryl ring and cyclopropane moiety critically modulate activity. For instance, N-(4-bromo-2-methoxyphenyl) analogs exhibit 3-fold higher potency than DFB (a reference compound) in inhibiting NO production in BV2 microglial cells, while bulky groups like benzo[d]thiazol-2-yl increase toxicity (EC₅₀ > 300 μM) . Systematic SAR studies should evaluate electron-withdrawing groups (e.g., -CF₃, -Cl) for enhanced binding to metabolic targets like mGluR5.
Q. How can researchers balance anti-inflammatory efficacy and cytotoxicity in cyclopropane carboxamide derivatives?
Methodological Answer: Prioritize compounds with low ClogP (<3) to reduce membrane disruption. For example, N-(4-fluorophenyl)-2-(3-chlorophenyl) derivatives show 2.3-fold potency increases with no toxicity at 1000 μM, whereas heterocyclic substituents (e.g., benzo[d]imidazol-2-yl) reduce cell viability . Use parallel screening in BV2 cells (anti-inflammatory IC₅₀ vs. CC₅₀) to identify optimal therapeutic windows.
Q. What strategies are effective for resolving enantiomers of cyclopropane carboxamides?
Methodological Answer: Chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases resolve diastereomers, as shown for N,N-diethyl-1-phenylcyclopropane derivatives (dr 23:1) . For racemic mixtures, asymmetric synthesis using Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) can achieve >95% ee.
Data Analysis & Experimental Design
Q. How should researchers address contradictions in bioactivity data across structural analogs?
Methodological Answer: Re-evaluate assay conditions (e.g., LPS concentration in NO inhibition) and confirm compound stability via LC-MS. For example, N-(2-fluorophenyl) analogs show reduced potency compared to DFB, possibly due to metabolic degradation of the methoxymethyl group . Use deuterium exchange studies or metabolic profiling (e.g., liver microsomes) to identify labile substituents.
Q. What computational tools predict the metabolic stability of trifluoromethylcyclopropane derivatives?
Methodological Answer: Density functional theory (DFT) calculates cyclopropane ring strain (∼27 kcal/mol) and transition states for CYP450-mediated oxidation. Molecular docking (AutoDock Vina) into mGluR5 or NS3 protease active sites identifies key H-bond interactions (e.g., carboxamide with Arg-570) . Pair with MD simulations to assess binding pocket flexibility.
Methodological Optimization
Q. How can reaction yields for cyclopropane carboxamide synthesis be improved?
Methodological Answer: Optimize cyclopropanation via Simmons-Smith conditions (Zn/CH₂I₂) or transition-metal catalysis (Rh₂(OAc)₄). Microwave-assisted condensation (e.g., 100°C, 20 min) increases imine formation efficiency (85–92% yield) in related Schiff base syntheses . For sensitive trifluoromethyl groups, use anhydrous solvents and low-temperature workup.
Q. What analytical techniques quantify trace impurities in cyclopropane carboxamides?
Methodological Answer: UPLC-PDA (≤1% impurity cutoff) with C18 columns (e.g., Purospher® STAR) resolves synthetic byproducts. For halogenated analogs, ICP-MS detects residual Pd from cross-coupling steps. HRMS-Orbitrap confirms absence of genotoxic impurities (e.g., alkyl chlorides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
